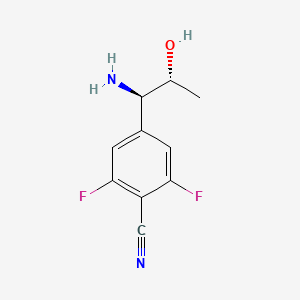

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

CAS No.:

Cat. No.: VC20353602

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2N2O |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 4-[(1R,2R)-1-amino-2-hydroxypropyl]-2,6-difluorobenzonitrile |

| Standard InChI | InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3/t5-,10+/m1/s1 |

| Standard InChI Key | ZFDXIHZTLYDAOQ-FWOIEVBISA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=CC(=C(C(=C1)F)C#N)F)N)O |

| Canonical SMILES | CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O |

Introduction

1. Structural Overview

The compound 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile consists of the following key features:

-

A benzene ring substituted with two fluorine atoms at the 2nd and 6th positions.

-

A nitrile group (-C≡N) attached to the benzene ring.

-

A chiral side chain containing an amino group (-NH₂) and a hydroxy group (-OH) in the (1R,2R) configuration.

Molecular Formula:

The molecular formula is .

3. Synthesis

General Synthetic Approach:

The synthesis of this compound typically involves:

-

Starting Materials: A benzene derivative with appropriate substituents (e.g., 4-fluorobenzonitrile).

-

Reaction Steps:

-

Introduction of the chiral side chain via enantioselective reactions.

-

Use of protecting groups to ensure regioselectivity and stereoselectivity during functional group transformations.

-

Final deprotection and purification steps.

-

Example Reaction Scheme:

-

Reacting a precursor like 4-fluorobenzonitrile with a chiral epoxide under basic conditions.

-

The reaction proceeds via nucleophilic attack by an amine to introduce the amino-hydroxypropyl side chain.

4. Applications

Pharmaceutical Potential:

This compound's structure suggests potential biological activity due to its functional groups:

-

The nitrile group is often found in bioactive molecules, including enzyme inhibitors.

-

The amino-hydroxypropyl side chain may enhance solubility and interaction with biological targets.

Chemical Applications:

-

It could serve as an intermediate in the synthesis of more complex molecules.

-

The fluorine atoms enhance metabolic stability, making it valuable in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume